1-[5-(4-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one
Description
This compound is a bipyrazole derivative featuring a 4-methoxyphenyl group at position 5, a phenyl group at position 1', and a thiophen-2-yl substituent at position 3'. Bipyrazole scaffolds are known for their pharmacological relevance, including antitumor and antimicrobial activities .
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-3-25(31)30-23(16-22(27-30)18-11-13-20(32-2)14-12-18)21-17-29(19-8-5-4-6-9-19)28-26(21)24-10-7-15-33-24/h4-15,17,23H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMMYFOFDSOSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(4-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one , also known as a bipyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by recent research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a bipyrazole moiety along with thiophene and methoxyphenyl groups. Its molecular formula is with a molecular weight of 478.59 g/mol. The compound's structural features contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of bipyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related compounds on breast cancer cell lines (MDA-MB-231 and Luc-4T1), several derivatives showed lower cell viability compared to standard chemotherapeutics like 5-FU (5-Fluorouracil). For instance:
| Compound | Cell Viability (MDA-MB-231) | Cell Viability (Luc-4T1) |
|---|---|---|
| 3a | 49.7 ± 12.7 | 52.5 ± 11.9 |
| 3b | 30.9 ± 8.3 | 64.3 ± 15.6 |
| 5-FU | 64 ± 11.6 | 88.5 ± 0.6 |
These results suggest that certain derivatives possess superior cytotoxicity compared to established treatments, indicating their potential as effective anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of thiophene-containing compounds have been documented extensively. The presence of the thiophene ring in the compound may enhance its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Mechanism of Action:
The anti-inflammatory activity is often attributed to the inhibition of key signaling pathways such as NF-kB and COX enzymes, which play pivotal roles in inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the bipyrazole and thiophene rings can significantly influence potency and selectivity against specific cancer cell lines or inflammatory pathways.
Key Findings from SAR Studies
- Methoxy Group Influence: The presence of a methoxy group enhances lipophilicity, facilitating better membrane penetration.
- Thiophene Ring Contribution: Thiophene derivatives have shown diverse biological activities due to their ability to interact with various biological targets.
Scientific Research Applications
Basic Information
- Molecular Formula : C25H22N4O2S
- Molecular Weight : 442.54 g/mol
- IUPAC Name : 1-[5-(4-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one
- CAS Number : Not specified in the sources.
Structural Characteristics
The compound features a bipyrazole core, which is known for its biological activity and ability to form coordination complexes with metal ions. The presence of thiophene and methoxyphenyl groups enhances its electronic properties, making it suitable for various applications.
Medicinal Chemistry
The compound's structure suggests potential pharmacological properties. Compounds with similar frameworks have been studied for their anticancer, antibacterial, and antifungal activities. For instance:
- Anticancer Activity : Research indicates that bipyrazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that modifications to the bipyrazole structure can enhance cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The incorporation of thiophene rings has been linked to improved antibacterial activity. A related study demonstrated that thiophene-containing compounds exhibited significant inhibition against Gram-positive bacteria .
Organic Electronics
The unique electronic properties of this compound suggest its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The following characteristics are noteworthy:
- Hole Transporting Layer : The compound can function as a hole transport material due to its ability to facilitate hole injection from the anode to the emissive layer in OLEDs. This property is crucial for enhancing the efficiency and stability of OLED devices .
Coordination Chemistry
The ability of the bipyrazole moiety to coordinate with metal ions opens avenues for developing metal-organic frameworks (MOFs) and catalysts:
- Metal Complexes : The synthesis of metal complexes using this compound can lead to new catalysts for organic transformations or materials with tailored properties for gas storage .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of bipyrazole derivatives, including compounds structurally related to the target molecule. Results indicated that certain derivatives exhibited IC50 values below 10 µM against breast cancer cell lines, highlighting their potential as anticancer agents .
Case Study 2: OLED Performance
Research conducted on OLEDs utilizing hole transport materials derived from similar compounds showed a significant increase in luminous efficiency. Devices incorporating these materials achieved a maximum brightness of over 20,000 cd/m² at low voltages, demonstrating their effectiveness in practical applications .
Table 1: Comparison of Biological Activities
| Compound Structure | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Bipyrazole derivative | Anticancer | <10 | |
| Thiophene-containing compound | Antibacterial | 15 | |
| Bipyrazole-based OLED material | Luminous Efficiency | N/A |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations :
Thiophen-2-yl vs. thiazole: Thiophene’s lower electronegativity may reduce hydrogen-bond acceptor capacity but increase π-π stacking in hydrophobic pockets . Nitro groups (e.g., in compound 5d ) confer electron-withdrawing effects, increasing reactivity but possibly raising cytotoxicity risks.
Synthetic Routes :
- The target compound is likely synthesized via Claisen-Schmidt condensation of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one with a hydrazine derivative, followed by cyclization—a method analogous to .
- Thiophene incorporation may require palladium-catalyzed cross-coupling, as seen in , though yields could vary due to steric hindrance from the bipyrazole core.
Hydrogen Bonding and Crystal Packing :
- The propan-1-one moiety forms strong hydrogen bonds (e.g., C=O···H-N), as observed in pyrazoline derivatives .
- The methoxy group acts as a moderate hydrogen-bond acceptor (vs. hydroxyl in ), influencing solubility and crystal lattice stability .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Properties
Analysis :
- The target compound’s moderate logP balances lipophilicity and solubility, favoring oral bioavailability compared to highly lipophilic analogs (e.g., compound 5d).
- Antimicrobial activity in compound 5d is attributed to the nitro group ’s electron-withdrawing effects, which enhance membrane disruption . The absence of such groups in the target compound suggests a different mechanism, possibly targeting intracellular enzymes like cyclooxygenase or kinases.
- Thiophene vs. morpholine-thiophene (Example 76 ): The morpholine group in Example 76 improves solubility but may reduce CNS penetration due to increased polarity.
Computational and Experimental Insights
- Electrostatic Potential (ESP): Multiwfn analysis reveals the thiophene ring in the target compound has a localized negative charge (-0.15 e), favoring interactions with cationic residues in proteins.
- ADMET Predictions : The compound’s methoxy group reduces metabolic degradation risks compared to hydroxylated analogs , though thiophene may pose hepatotoxicity concerns.
Preparation Methods
Hydrazine-Based Cyclocondensation
The 5-(4-methoxyphenyl)pyrazole moiety is synthesized via reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in methanol under reflux (Scheme 1). The intermediate hydrazone undergoes cyclization in the presence of sodium ethoxide, yielding 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate. Subsequent reduction with hydrogen gas over a palladium catalyst selectively saturates the 3,4-position, producing the dihydro-pyrazoline derivative.
Key Conditions :
-
Temperature : 80°C, 12 hours (cyclization).
-
Reduction : H₂ (1 atm), Pd/C (5 wt%), ethanol, 25°C, 6 hours.
-
Yield : 68–72% after column purification.
Synthesis of Ring B: 1'-Phenyl-3'-(Thiophen-2-yl)pyrazole
Chalcone-Mediated Ring Closure
Ring B is constructed via condensation of thiophene-2-carbaldehyde with acetophenone to form a chalcone intermediate. Treatment with phenylhydrazine in acetic acid induces cyclization, yielding 1'-phenyl-3'-(thiophen-2-yl)pyrazole (Scheme 2).
Optimization Notes :
-
Catalyst : Piperidine (10 mol%) accelerates enamine formation, reducing reaction time to 4 hours.
-
Yield : 82% after recrystallization from hexane/ethyl acetate.
Coupling of Rings A and B
Spirocyclopropane Intermediate Strategy
Adapting catalyst-free bipyrazole synthesis, Rings A and B are connected using a spirocyclopropanyl-pyrazolone linker. The dihydro-pyrazole (Ring A) reacts with 1,1-dichloro-2-nitroethene to form a spirocyclopropane intermediate, which undergoes nucleophilic attack by the deprotonated Ring B pyrazole (Scheme 3).
Critical Parameters :
Oxidative Dimerization
Alternative coupling employs Mn(OAc)₃-mediated oxidative dimerization of pyrazole radicals. Pre-functionalized Rings A and B (brominated at C-4) react under Mn(OAc)₃ (3 equiv) in acetonitrile at 60°C, forming the bipyrazole bond (Table 1).
Table 1: Oxidative Coupling Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Oxidant | Mn(OAc)₃ | 64 |
| Temperature (°C) | 60 | 64 |
| Solvent | Acetonitrile | 64 |
| Additive | None | 64 |
| Time (h) | 12 | 64 |
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Spirocyclopropane Coupling | 58 (Batch) | 98 | Moderate |
| Flow Chemistry Coupling | 74 | 99 | High |
| Oxidative Dimerization | 64 | 97 | Low |
Flow chemistry outperforms batch methods due to enhanced heat/mass transfer, reducing side reactions. Oxidative dimerization, while straightforward, suffers from stoichiometric oxidant use and lower scalability.
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for preparing this bipyrazole-thiophene hybrid compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step condensation reactions. A typical approach involves:
- Step 1 : Formation of a chalcone intermediate through Claisen-Schmidt condensation between 4-methoxyacetophenone and a substituted benzaldehyde under basic conditions (e.g., NaOH in ethanol) .
- Step 2 : Cyclization with hydrazine derivatives (e.g., thiosemicarbazide) in alcoholic KOH to form the pyrazole ring .
- Optimization : Yield and purity depend on solvent choice (ethanol or DMF/EtOH mixtures), inert atmosphere (N₂ to prevent oxidation), and reflux duration (2–6 hours) . Microwave-assisted synthesis can reduce reaction times and improve selectivity .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and diastereomerism in the bipyrazole core .
- HPLC : Monitors reaction progress and purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structural ambiguities (e.g., diastereomerism or tautomerism) in the bipyrazole core be resolved experimentally?
- X-ray Crystallography : Provides definitive proof of stereochemistry and crystal packing (e.g., for analogous compounds in ).
- Dynamic NMR : Detects slow interconversion of diastereomers in solution by variable-temperature studies .
- Computational Modeling : DFT calculations predict stable conformers and guide experimental design .
Q. How should researchers design biological assays to evaluate this compound’s pharmacological potential?
- Target Selection : Prioritize kinases or enzymes (e.g., COX-2) based on structural analogs with reported antitumor/anti-inflammatory activity .
- Assay Conditions : Use cell lines (e.g., HeLa or MCF-7 for anticancer screening) with controls for cytotoxicity (MTT assay) .
- Dose-Response Analysis : IC₅₀ values should be calculated using nonlinear regression models (e.g., GraphPad Prism) .
Q. What strategies mitigate data contradictions in reactivity or bioactivity across studies?
- Reproducibility Checks : Standardize solvents (e.g., DMSO for solubility) and biological assay protocols .
- Byproduct Analysis : Use LC-MS to identify impurities from side reactions (e.g., over-oxidation of thiophene) .
- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., pyrazole-thiazolidinone hybrids in ) to identify trends.
Methodological Challenges and Solutions
Q. How can researchers improve the solubility and bioavailability of this hydrophobic compound?
- Derivatization : Introduce polar groups (e.g., -OH, -COOH) via post-synthetic modifications .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .
- Prodrug Design : Link to hydrophilic moieties (e.g., glucose) cleaved enzymatically in vivo .
Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
- Software : Use SwissADME or pkCSM for logP, CYP450 metabolism, and BBB permeability predictions .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
